2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Catalog No.
S3194617
CAS No.
765285-05-0
M.F
C22H17F3N2O3S
M. Wt
446.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phe...

CAS Number

765285-05-0

Product Name

2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

IUPAC Name

2-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C22H17F3N2O3S

Molecular Weight

446.44

InChI

InChI=1S/C22H17F3N2O3S/c23-22(24,25)30-18-9-5-17(6-10-18)27-21(29)14-31-19-11-7-16(8-12-19)26-13-15-3-1-2-4-20(15)28/h1-13,28H,14H2,(H,27,29)

InChI Key

BLYFWSRLWCELBW-LGJNPRDNSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)O

Solubility

not available

2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with the molecular formula C22H17F3N2O3S and a molecular weight of 446.44 g/mol. This compound features a unique structure that includes a trifluoromethoxy group, a sulfanyl moiety, and an acetamide functional group, making it a subject of interest in medicinal chemistry and drug development. Its systematic name reflects the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.

Typical for amides, such as hydrolysis, substitution reactions, and reductions. The presence of the trifluoromethoxy group can influence its reactivity, potentially enhancing electrophilic substitution reactions. Additionally, the sulfanyl group may participate in nucleophilic reactions, allowing for further derivatization.

Research indicates that compounds with similar structures may exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the hydroxyl group on the phenyl ring is known to enhance hydrogen bonding interactions, potentially increasing the compound's affinity for biological targets. Preliminary studies suggest that this compound could act as an inhibitor of specific enzymes or receptors involved in disease pathways.

The synthesis of 2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves several steps:

  • Formation of the Hydrazone: The initial step may include the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form a hydrazone intermediate.
  • Sulfanylation: The introduction of the sulfanyl group can be achieved through nucleophilic substitution using a suitable sulfide reagent.
  • Acetamide Formation: The final step involves the acylation of the amine with an acetic anhydride or acetyl chloride to yield the desired acetamide.

These steps may vary based on specific laboratory conditions and reagents used.

Due to its unique structural features, 2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide may have applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Chemical Biology: As a probe for studying biological processes involving specific enzymes or receptors.
  • Material Science: Potential use in designing novel materials with tailored properties due to its unique chemical structure.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Initial studies could focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.
  • Toxicity Assessment: Understanding any potential adverse effects associated with its use.

Such studies would provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, including:

Uniqueness

What sets 2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide apart is its combination of multiple functional groups that may synergistically contribute to its biological activity. The trifluoromethoxy group enhances lipophilicity, potentially improving cellular uptake, while the sulfanyl group can facilitate interactions with biological targets through sulfur-containing motifs.

XLogP3

5.5

Dates

Modify: 2023-08-18

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